molecular formula C18H26N4O4S B3591952 N-(4-{[4-(1-piperidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1-piperidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B3591952
M. Wt: 394.5 g/mol
InChI Key: GQCBPFBPWAHMAR-UHFFFAOYSA-N
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Description

“N-(4-{[4-(1-piperidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C13H18N2O3S. It has an average mass of 282.359 Da and a monoisotopic mass of 282.103821 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H18N2O3S. The monoisotopic mass is 282.103821 Da . More detailed structural analysis would require specific spectroscopic data and computational modeling.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C13H18N2O3S, an average mass of 282.359 Da, and a monoisotopic mass of 282.103821 Da .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, chemical properties, and potential pharmacological activities. This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

N-[4-[4-(piperidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-15(23)19-16-5-7-17(8-6-16)27(25,26)22-13-11-21(12-14-22)18(24)20-9-3-2-4-10-20/h5-8H,2-4,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCBPFBPWAHMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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